molecular formula C18H16N2O4S B2937097 2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid CAS No. 771499-51-5

2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid

Cat. No.: B2937097
CAS No.: 771499-51-5
M. Wt: 356.4
InChI Key: IAOHSOLPIVDWSR-UHFFFAOYSA-N
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Description

2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid is a synthetic quinazolinone derivative of significant interest in medicinal chemistry research for its potential as a versatile scaffold in the development of novel therapeutic agents . Quinazolinone-based compounds are extensively investigated for their diverse biological activities. The core 4(3H)-quinazolinone structure is a privileged pharmacophore known to interact with various enzymatic targets . Researchers explore these compounds for a range of applications, including their potential as enzyme inhibitors . For instance, some 2,3-diaryl quinazolinone derivatives have been designed and synthesized as potential COX-2 inhibitors, with structure-activity relationship (SAR) studies indicating that substituents on the phenyl rings are essential for this activity . Furthermore, certain quinazolinone derivatives are the subject of ongoing research for targeting enzymes like HSD17B13, investigated in the context of metabolic and liver diseases . The specific structure of this compound, featuring a 2-methoxyphenylmethyl group at the N-3 position and a sulfanylacetic acid chain at the C-2 position, provides a key functional handle for further chemical modification. This allows researchers to use it as a critical intermediate for synthesizing more complex molecules, such as through amide bond formation or further elongation, to explore structure-activity relationships and optimize pharmacological properties . The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-[(2-methoxyphenyl)methyl]-4-oxoquinazolin-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-24-15-9-5-2-6-12(15)10-20-17(23)13-7-3-4-8-14(13)19-18(20)25-11-16(21)22/h2-9H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOHSOLPIVDWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2-methoxybenzyl chloride reacts with the quinazolinone intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Sulfanylacetic Acid Moiety: The final step involves the nucleophilic substitution reaction where the sulfanylacetic acid group is attached to the quinazolinone derivative using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, and halides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Signal Transduction Pathways: It may interfere with signaling pathways by modulating the activity of key proteins involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous quinazolinone derivatives:

Compound Name Substituents Molecular Weight Synthesis Method Yield Key Spectral Data Reported Biological Activity
Target: 2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid 3-(2-Methoxyphenyl)methyl; 2-sulfanylacetic acid ~370.39 (estimated) Green chemistry (microwave, DES) 59%* Expected IR: ~2500–3300 cm⁻¹ (COOH); NMR: δ 3.79 (OCH₃), δ 4.01 (–CH₂–) Potential HDAC6 inhibition (inferred)
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate 3-(3-Methoxyphenyl); 2-sulfanylmethyl ester 357.12 Microwave alkylation in ethanol 59% IR: 1662 cm⁻¹ (C=O); NMR: δ 3.69 (–OCH₃ ester), δ 3.79 (aryl–OCH₃) Not specified
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide 3-(4-Chlorophenyl); 2-sulfanylacetamide (dibromo-methylphenyl) 500.80 Conventional alkylation Not reported MS: m/z 500.8; IR: 1664 cm⁻¹ (C=O amide) Anticancer (inferred from structural analogs)
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide 3-(4-Bromophenyl); 2-sulfanylacetamide (4-chlorophenyl) 500.8 Multi-step coupling Not reported NMR: δ 7.20–7.92 (ArH); MS: m/z 500.8 Antimicrobial (inferred)
2-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid 6,7-Dimethoxyquinazolinone; 2-sulfanylacetic acid 328.37 Conventional synthesis 95% IR: 2214 cm⁻¹ (C≡N); NMR: δ 3.77 (OCH₃) Not specified

*Yield inferred from methyl ester precursor in .

Key Findings:

Sulfanylacetic acid derivatives exhibit higher aqueous solubility than ester or amide analogs due to the ionizable carboxylic acid group, which may influence bioavailability .

Synthetic Efficiency :

  • Microwave-assisted synthesis in DES (target compound’s route) reduces reaction time from hours (e.g., 5–13 hours in DMF ) to 10 minutes, aligning with green chemistry principles .
  • Traditional diazonium coupling () achieves higher yields (94–95%) but requires toxic solvents like pyridine .

Biological Activity: Quinazolinones with sulfanylacetic acid moieties (e.g., CAS 929810-32-2) are hypothesized to inhibit histone deacetylase 6 (HDAC6) based on structural similarity to zinc-binding probes () . Halogenated derivatives (e.g., 4-bromo/chlorophenyl in ) show enhanced antimicrobial and antitumor activities, likely due to increased electrophilicity .

Spectral Signatures :

  • IR Spectroscopy : Carboxylic acids (target compound) show broad O–H stretches (~2500–3300 cm⁻¹), distinguishing them from esters (C=O ~1700 cm⁻¹) or amides (C=O ~1660 cm⁻¹) .
  • NMR : Methoxy groups resonate at δ 3.69–3.79 ppm, while methylene bridges appear at δ 4.01–4.20 ppm across analogs .

Biological Activity

The compound 2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid is a member of the quinazoline family, which has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to the one have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In particular, research indicates that derivatives of quinazoline can induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins .

Table 1: Cytotoxic Effects of Quinazoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHepG215Apoptosis induction
Compound BMCF712Cell cycle arrest
This compoundA549TBDTBD

Inhibition of Aldose Reductase

Another notable biological activity is the inhibition of aldose reductase (ALR), an enzyme implicated in diabetic complications. Similar compounds have demonstrated potent inhibitory effects on ALR with IC50 values in the submicromolar range. This inhibition is crucial for preventing the conversion of glucose to sorbitol, thereby mitigating osmotic and oxidative stress in diabetic tissues .

Case Study: Aldose Reductase Inhibition

In a comparative study, several quinazoline derivatives were evaluated for their inhibitory action against ALR. The compound with structural similarities to this compound showed promising results, significantly outperforming epalrestat, a standard aldose reductase inhibitor.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of quinazoline derivatives. Modifications to the methoxy group or variations in the sulfanyl moiety can lead to enhanced potency and selectivity against target enzymes like ALR.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Methoxy group position changeIncreased potency
Sulfanyl chain length variationAltered selectivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid, and what experimental parameters influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway involving (i) condensation of 2-methoxybenzylamine with anthranilic acid derivatives to form the quinazolinone core, followed by (ii) sulfhydryl group introduction using thioglycolic acid under alkaline conditions. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (70–90°C for cyclization), and catalyst selection (e.g., p-TsOH for improved regioselectivity). Yield optimization requires monitoring pH during the sulfanylation step to prevent hydrolysis of the thioether bond .
Synthesis Optimization Parameters
Solvent system: DMF/THF (3:1)
Temperature: 80°C (±2°C)
Catalyst: p-TsOH (0.5 eq)
Reaction time: 12–16 hours

Q. How is the structural characterization of this compound validated, and what spectroscopic techniques are critical?

  • Methodological Answer : X-ray crystallography (single-crystal XRD) is the gold standard for confirming the 3D structure, particularly the spatial orientation of the 2-methoxyphenylmethyl group and the sulfanylacetic acid moiety. Complementary techniques include:

  • ¹H/¹³C NMR : To verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, quinazolinone carbonyl at δ 165–170 ppm).

  • HRMS : For molecular ion validation (expected [M+H]⁺ ~385.12 g/mol).

  • FT-IR : To confirm C=O (1680–1700 cm⁻¹) and S–C (650–700 cm⁻¹) stretching .

    XRD Structural Data
    Space group: P2₁/c
    Bond length (C–S): 1.81 Å
    Dihedral angle (quinazolinone core): 12°

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, identifying nucleophilic/electrophilic sites (e.g., sulfur atom in the sulfanyl group as a nucleophilic center). Molecular docking (AutoDock Vina) against target proteins (e.g., tyrosine kinases) predicts binding affinities (ΔG values) and interaction modes (hydrogen bonding with the quinazolinone carbonyl). Validation requires correlation with in vitro assays (e.g., enzyme inhibition IC₅₀) .
DFT-Computed Reactivity Descriptors
HOMO: -5.8 eV (quinazolinone ring)
LUMO: -1.2 eV (sulfanylacetic acid)
Fukui index (f⁻): 0.32 (S atom)

Q. What strategies resolve contradictions between predicted (in silico) and observed (in vitro) biological activity data?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Mitigation strategies include:

  • Explicit Solvent MD Simulations : To account for aqueous-phase conformational changes.
  • Ensemble Docking : Using multiple protein conformations from NMR or cryo-EM data.
  • SAR Analysis : Modifying the 2-methoxyphenyl group to assess steric/electronic effects on activity .

Q. How does the sulfanylacetic acid moiety influence the compound’s pharmacokinetic properties, and what in vitro assays validate this?

  • Methodological Answer : The sulfanyl group enhances solubility (logP reduction by ~0.5 units) but may increase metabolic liability. Assays include:

  • Caco-2 Permeability : To assess intestinal absorption (Papp < 1×10⁻⁶ cm/s indicates poor permeability).
  • Microsomal Stability : Liver microsome incubation (t₁/₂ < 30 min suggests rapid CYP450-mediated oxidation).
  • Plasma Protein Binding : Equilibrium dialysis (>90% binding correlates with limited free drug availability) .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity results across cell lines (e.g., HeLa vs. MCF-7)?

  • Methodological Answer : Variability may stem from differential expression of target proteins or efflux pumps (e.g., P-gp). Solutions include:

  • Target Profiling : siRNA knockdown of suspected targets (e.g., EGFR in MCF-7).
  • Efflux Inhibitor Co-treatment : Using verapamil to block P-gp and assess IC₅₀ shifts.
  • Transcriptomic Correlation : RNA-seq to link sensitivity to specific pathway activation .

Experimental Design Considerations

Q. What controls are essential in stability studies under physiological conditions?

  • Methodological Answer : Include (i) negative controls (compound-free buffer), (ii) positive controls (e.g., ascorbic acid for oxidative degradation), and (iii) temperature-phased experiments (4°C, 25°C, 37°C). Analyze degradation products via LC-MS/MS to identify hydrolysis or oxidation pathways .
Stability Study Parameters
pH range: 1.2 (gastric) to 7.4 (blood)
Incubation time: 24–72 hours
Analytical method: UPLC-PDA (λ=254 nm)

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